1-Cyanospiro[2.4]heptane-1-carboxylic acid
Description
1-Cyanospiro[2.4]heptane-1-carboxylic acid is a bicyclic compound featuring a spiro junction between a cyclopropane ring and a heptane backbone, substituted with a cyano (-CN) and a carboxylic acid (-COOH) group. This compound is classified as a specialty chemical, listed under cyano- and nitrile derivatives, and has been marketed in quantities of 1g and 5g, though it is currently discontinued .
Properties
IUPAC Name |
2-cyanospiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-9(7(11)12)5-8(9)3-1-2-4-8/h1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMRXHDDFHMLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255033 | |
| Record name | Spiro[2.4]heptane-1-carboxylic acid, 1-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-59-7 | |
| Record name | Spiro[2.4]heptane-1-carboxylic acid, 1-cyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[2.4]heptane-1-carboxylic acid, 1-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Cyanospiro[2.4]heptane-1-carboxylic acid typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation often starts with the formation of the spirocyclic core, followed by the introduction of the cyano and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
1-Cyanospiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups. Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
1-Cyanospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic frameworks.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Mechanism of Action
The mechanism by which 1-Cyanospiro[2.4]heptane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 1-cyanospiro[2.4]heptane-1-carboxylic acid and analogous compounds:
Key Differences and Implications
Cyano Group vs. Oxygen/Nitrogen Substituents
- Camphanic acid (oxygen-rich framework) exhibits antimicrobial properties attributed to its ester and ketone groups, which may interact with microbial enzymes .
- Ahc , a proline analogue with a tertiary amine, is used in constrained peptide synthesis to mimic proline’s conformational restrictions, aiding in the study of β-turn conformations in bioactive peptides .
Spiro vs. Bicyclic Frameworks
- The spiro[2.4]heptane core in this compound and 5-oxaspiro[2.4]heptane-1-carboxylic acid imposes distinct steric constraints compared to bicyclo[2.2.1]heptane derivatives like Ahc. These differences influence ring strain, solubility, and intermolecular interactions .
Biological Activity
1-Cyanospiro[2.4]heptane-1-carboxylic acid is an organic compound characterized by its spirocyclic structure, which includes a cyano group and a carboxylic acid group. Its molecular formula is C₉H₁₁NO₂, and it has a molecular weight of 165.19 g/mol. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and enzyme interactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.
Research Findings
Recent studies have focused on the compound's potential applications in drug development. For instance, research has indicated that derivatives of this compound exhibit significant activity against various biological targets, including:
- Enzyme Inhibition : Some derivatives have shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.
Case Studies
- Study on Anticonvulsant Activity : A study explored the anticonvulsant properties of this compound analogues. The results demonstrated that several analogues exhibited significant protective effects against seizures in animal models, suggesting potential for developing new anticonvulsant medications .
- Research on Pain Management : Another investigation assessed the analgesic properties of the compound. The findings indicated that certain derivatives effectively reduced pain responses in rodent models, highlighting their potential role in pain management therapies .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it can be compared to other spirocyclic compounds:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Cyano and carboxylic acid groups | Enzyme inhibition, receptor modulation |
| Spiro[2.4]heptane-1-carboxylic acid | Carboxylic acid only | Limited biological activity |
| Spiro[2.4]heptane-1-carbonitrile | Cyano group only | Less explored biologically |
The presence of both cyano and carboxylic acid groups in this compound contributes to its distinct biological profile compared to its analogues.
Chemistry and Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules due to its unique structure. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutic agents targeting metabolic diseases and neurological disorders.
Industrial Uses
Beyond its biological applications, this compound is utilized in producing specialty chemicals where its unique properties can enhance performance and functionality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
